

# An In-depth Technical Guide to (6-Ethoxypyridin-3-yl)boronic Acid

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## Compound of Interest

Compound Name: (6-Ethoxypyridin-3-yl)boronic acid

Cat. No.: B151893

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **(6-Ethoxypyridin-3-yl)boronic acid**, a key intermediate in pharmaceutical synthesis.

## Core Chemical Properties

**(6-Ethoxypyridin-3-yl)boronic acid** is a white to off-white crystalline solid.<sup>[1]</sup> It is an important building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.

## Quantitative Data Summary

Property	Value	Reference
CAS Number	612845-44-0	[1][2][3][4]
Molecular Formula	C7H10BNO3	[1][2]
Molecular Weight	166.97 g/mol	[2][3]
Appearance	White to off-white powder	[1]
Melting Point	102-104 °C	
Purity	≥98%	[1][2]
Moisture Content	≤0.50%	[1]
Impurity	≤1%	[1]
Storage	2-8°C, under inert gas	[2]

## Spectroscopic and Analytical Data

While specific spectra for **(6-Ethoxypyridin-3-yl)boronic acid** are not widely published in publicly accessible databases, the following are expected characteristic peaks based on its structure and data from analogous compounds.

- <sup>1</sup>H NMR:** Protons on the pyridine ring are expected in the aromatic region (δ 7.0-9.0 ppm). The ethoxy group protons would appear as a quartet (CH<sub>2</sub>) and a triplet (CH<sub>3</sub>) in the upfield region. The B(OH)<sub>2</sub> protons are often broad and may exchange with solvent.
- <sup>13</sup>C NMR:** Aromatic carbons will appear in the δ 110-160 ppm range. The carbon attached to the boron atom may show a broader signal. The ethoxy carbons will be in the upfield region.
- <sup>11</sup>B NMR:** A single, broad peak characteristic of a trigonal boronic acid is expected, typically in the range of δ 27-33 ppm.
- IR Spectroscopy:** Characteristic peaks would include O-H stretching from the boronic acid group (broad, ~3200-3500 cm<sup>-1</sup>), B-O stretching (~1350 cm<sup>-1</sup>), and C-O stretching of the ethoxy group.

- Mass Spectrometry (ESI-MS): The parent ion  $[M+H]^+$  would be expected at  $m/z$  168.08. Dehydration to form the boroxine (trimeric anhydride) is a common phenomenon for boronic acids in the mass spectrometer.

## Experimental Protocols

### Synthesis of (6-Ethoxypyridin-3-yl)boronic Acid

A common method for the synthesis of **(6-Ethoxypyridin-3-yl)boronic acid** is via a directed ortho-metalation of 2-ethoxypyridine followed by borylation.

Materials:

- 2-Ethoxypyridine
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (HCl)
- Diethyl ether
- Anhydrous magnesium sulfate ( $MgSO_4$ )
- Argon or Nitrogen gas

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with anhydrous THF.
- Starting Material Addition: 2-Ethoxypyridine is added to the THF.
- Cooling: The solution is cooled to  $-78\text{ }^{\circ}\text{C}$  using a dry ice/acetone bath.

- **Lithiation:** n-Butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
- **Borylation:** Triisopropyl borate is added dropwise at -78 °C. The reaction is then allowed to warm slowly to room temperature and stirred overnight.
- **Quenching and Extraction:** The reaction is quenched by the slow addition of aqueous HCl. The aqueous layer is separated and extracted with diethyl ether.
- **Drying and Concentration:** The combined organic layers are washed with brine, dried over anhydrous MgSO<sub>4</sub>, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude solid is purified by recrystallization from an appropriate solvent system (e.g., diethyl ether/hexanes) to afford pure **(6-Ethoxypyridin-3-yl)boronic acid**.

## Suzuki-Miyaura Cross-Coupling

**(6-Ethoxypyridin-3-yl)boronic acid** is a versatile reagent in Suzuki-Miyaura cross-coupling reactions. The following is a general protocol.

Materials:

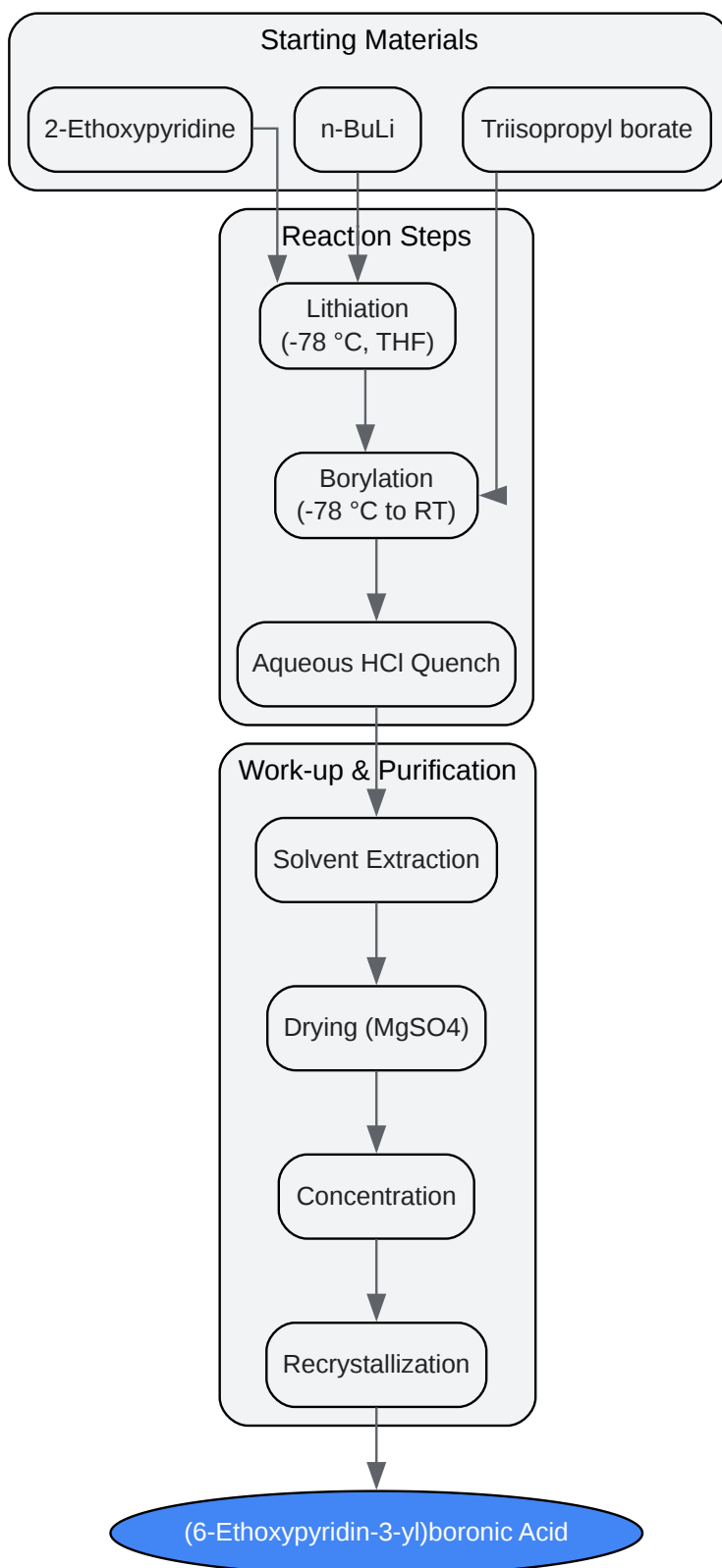
- **(6-Ethoxypyridin-3-yl)boronic acid**
- Aryl or heteroaryl halide (e.g., bromide or iodide)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, PdCl<sub>2</sub>(dppf))
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>)
- Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
- Argon or Nitrogen gas

Procedure:

- **Reaction Setup:** To a Schlenk flask, add the aryl halide (1.0 equiv), **(6-Ethoxypyridin-3-yl)boronic acid** (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).
- **Solvent Addition:** The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times. Degassed solvent is then added.
- **Reaction:** The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
- **Work-up:** The reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

## Visualizations

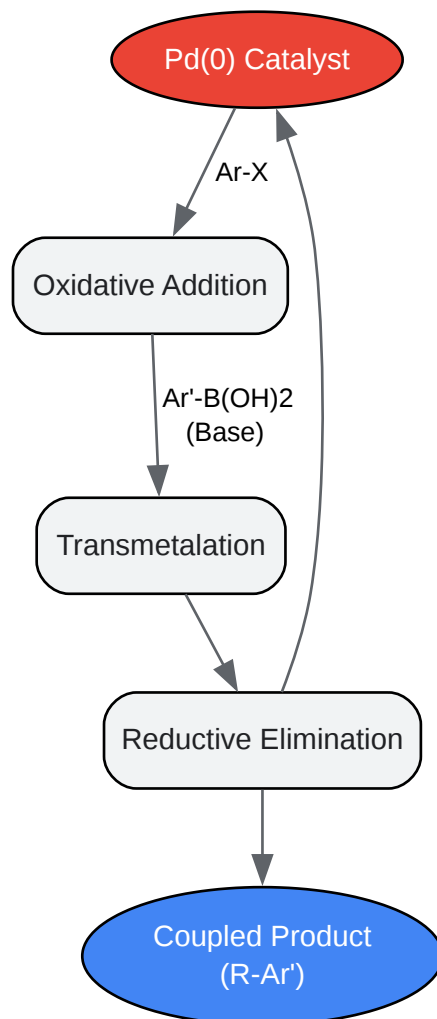
### Experimental Workflow: Synthesis of (6-Ethoxypyridin-3-yl)boronic Acid



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Caption: Synthetic workflow for **(6-Ethoxypyridin-3-yl)boronic acid**.

## Logical Relationship: Suzuki-Miyaura Catalytic Cycle

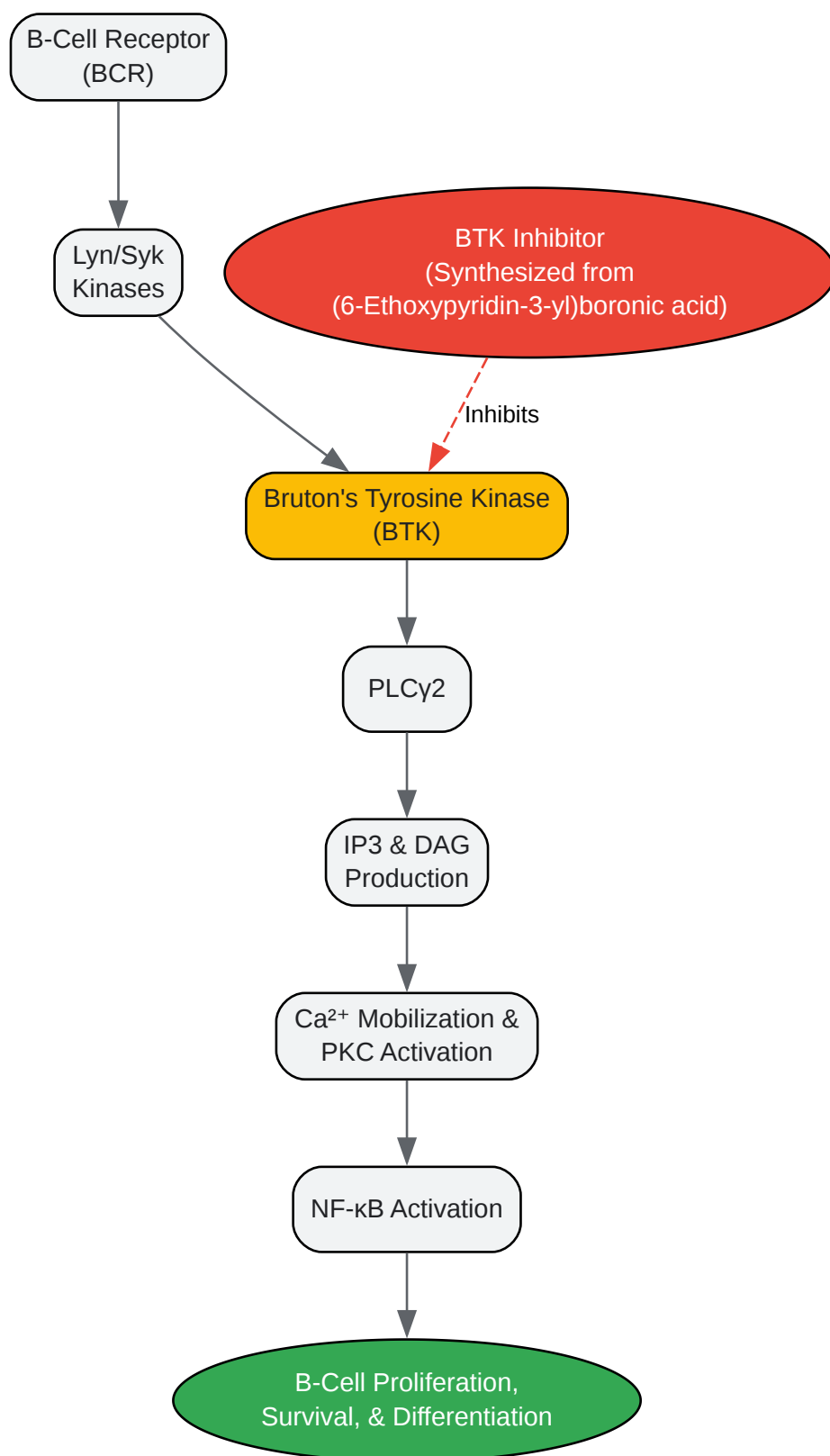


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Caption: Key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

## Signaling Pathway: Bruton's Tyrosine Kinase (BTK) Inhibition

**(6-Ethoxypyridin-3-yl)boronic acid** is a crucial intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in certain B-cell malignancies and autoimmune diseases.



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## References

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